

Maxadilan: A Potent Vasoactive and Immunomodulatory Peptide from Sand Fly Saliva

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Compound of Interest

Compound Name: *Maxadilan*

Cat. No.: *B591008*

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Maxadilan is a potent 61-amino acid peptide first isolated from the salivary glands of the female sand fly, *Lutzomyia longipalpis*, the primary vector for the protozoan parasite *Leishmania*.^[1] This peptide plays a crucial role in the blood-feeding process of the sand fly by inducing strong and sustained vasodilation at the bite site, thereby facilitating access to host blood.^[1] Beyond its profound vasodilatory effects, **Maxadilan** exhibits significant immunomodulatory properties, influencing the host's immune response in a manner that can enhance the establishment of *Leishmania* infection.^{[1][2]} This dual functionality makes **Maxadilan** a subject of intense scientific interest, both as a tool for understanding physiological processes and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery, biological functions, and experimental investigation of **Maxadilan**.

Discovery and Structure

Maxadilan was discovered in 1991 as the vasodilatory component of sand fly saliva.^[1] It is one of the most potent vasodilators known, being approximately 500 times more potent than calcitonin gene-related peptide (CGRP).^[1] The peptide's primary structure consists of 61 amino acids, and its gene has been cloned and sequenced.^[1]

Mechanism of Action: The PAC1 Receptor

Maxadilan exerts its biological effects through a specific and high-affinity interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) type 1 receptor (PAC1R).[2] This is a remarkable example of convergent evolution, as **Maxadilan** shares no significant sequence homology with the endogenous mammalian ligands for this receptor, PACAP-27 and PACAP-38.[2] **Maxadilan** is a selective agonist for the PAC1 receptor and does not bind to the VPAC1 and VPAC2 receptors, which are also part of the PACAP/VIP family.[1]

The binding of **Maxadilan** to the PAC1 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[2] The elevation of cAMP is a central event that mediates the diverse physiological effects of **Maxadilan**.

Data Presentation: Quantitative Analysis of Maxadilan's Biological Activities

The following tables summarize the key quantitative data related to the vasodilatory, receptor binding, and immunomodulatory activities of **Maxadilan**.

Table 1: Vasodilatory Potency of **Maxadilan** in Rabbit Arteries

Arterial Bed	EC50 (nM)
Thoracic Aorta	2.7 ± 1.5
Abdominal Aorta	2.1 ± 0.5
Carotid Artery	2.6 ± 0.4
Iliac Artery	1.9 ± 0.5

EC50 (half maximal effective concentration) values represent the concentration of **Maxadilan** required to induce 50% of the maximal relaxation in pre-contracted arterial rings.

Table 2: Receptor Binding Affinity of **Maxadilan** for the PAC1 Receptor

Ligand	IC50 (nM)
Maxadilan	3.2
natIn-DTPA-Maxadilan	21.0
Maxadilan-DTPA-natIn	21.0

IC50 (half maximal inhibitory concentration) values represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled ligand to the PAC1 receptor.

Table 3: Immunomodulatory Effects of **Maxadilan**

Biological Effect	Target Cells	Dose-Dependent Effect	Key Observations
Inhibition of T-Cell Proliferation	Murine Spleen Cells	Yes	Inhibition of proliferation stimulated by concanavalin A or anti-TCR antibody.
Inhibition of TNF- α Production	LPS-stimulated Macrophages	Yes	Decreases the production of the pro-inflammatory cytokine TNF- α .
Induction of IL-6 Production	Macrophages	Yes	Stimulates the production of the pleiotropic cytokine IL-6.
Induction of IL-10 Production	Macrophages	Yes	Enhances the production of the anti-inflammatory cytokine IL-10.
Neutrophil Chemotaxis	Human Neutrophils	Yes	Acts as a potent chemoattractant for neutrophils.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of **Maxadilan**.

Vasodilation Assay: Isometric Tension Measurement in Isolated Aortic Rings

This protocol measures the vasodilatory effect of **Maxadilan** on isolated arterial segments.

- Tissue Preparation:
 - Euthanize a rabbit and carefully excise the thoracic aorta.
 - Place the aorta in ice-cold Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).
 - Clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm rings.
- Mounting and Equilibration:
 - Mount the aortic rings in an organ bath containing Krebs-Ringer bicarbonate buffer, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
 - Connect one end of the ring to a fixed support and the other to an isometric force transducer.
 - Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.
- Experimental Procedure:
 - Contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or norepinephrine (1 µM).
 - Once a stable contraction is achieved, add cumulative concentrations of **Maxadilan** to the organ bath.

- Record the changes in isometric tension until a maximal relaxation is observed.
- Data Analysis:
 - Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
 - Plot the concentration-response curve and calculate the EC50 value.

Cytokine Production Assay: ELISA for TNF- α and IL-6

This protocol quantifies the effect of **Maxadilan** on the production of TNF- α and IL-6 by macrophages.

- Cell Culture and Stimulation:
 - Culture a macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages in appropriate culture medium.
 - Seed the cells in 96-well plates at a density of 1×10^5 cells/well and allow them to adhere.
 - For TNF- α inhibition studies, pre-treat the cells with varying concentrations of **Maxadilan** for 2 hours before stimulating with lipopolysaccharide (LPS; 100 ng/mL).
 - For IL-6 induction studies, treat the cells with varying concentrations of **Maxadilan**.
 - Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
- ELISA Procedure (Sandwich ELISA):
 - Coat a 96-well ELISA plate with a capture antibody specific for either TNF- α or IL-6 overnight at 4°C.
 - Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
 - Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

- Add the culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
- Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.
- Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
- Wash the plate and add a substrate solution (e.g., TMB).
- Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Generate a standard curve using the known concentrations of the cytokine standards.
 - Calculate the concentration of TNF- α or IL-6 in the culture supernatants based on the standard curve.

T-Cell Proliferation Assay: [³H]-Thymidine Incorporation

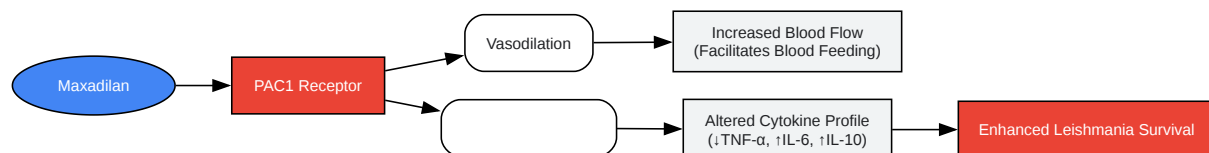
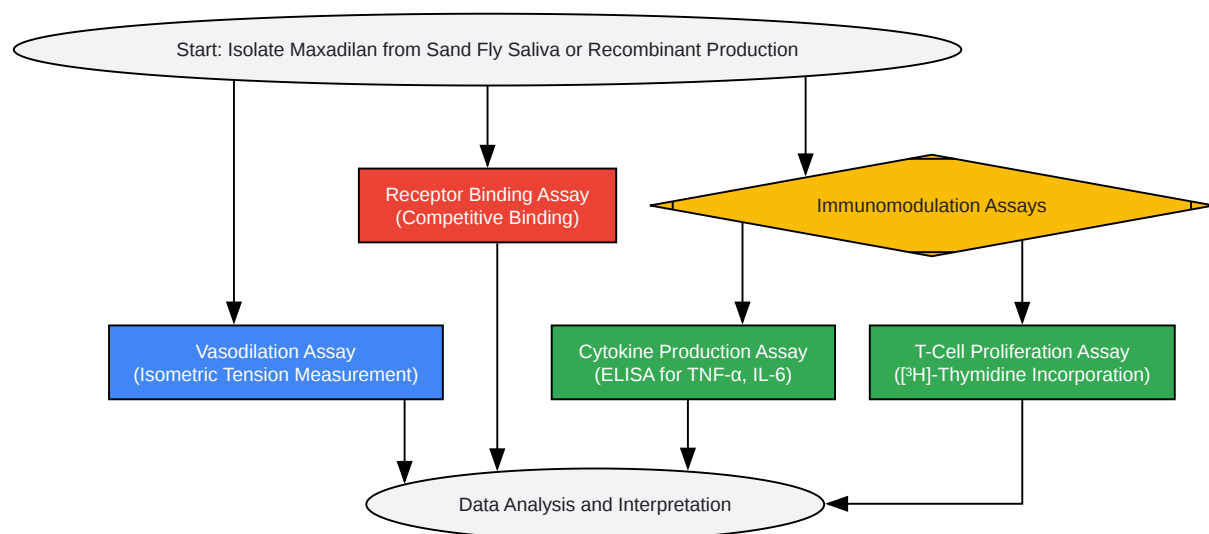
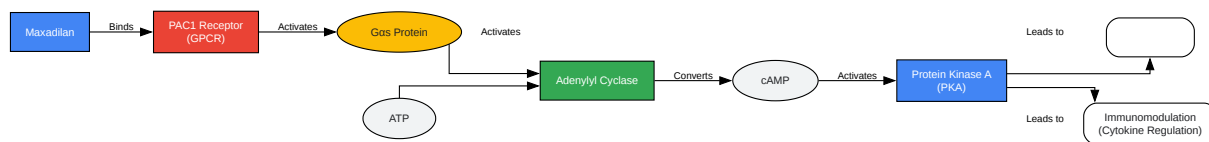
This protocol assesses the inhibitory effect of **Maxadilan** on T-cell proliferation.

- Cell Preparation and Stimulation:
 - Isolate splenocytes from a mouse and prepare a single-cell suspension.
 - Seed the splenocytes in a 96-well plate at a density of 2×10^5 cells/well.
 - Add a T-cell mitogen, such as concanavalin A (2 μ g/mL) or plate-bound anti-CD3 antibody (10 μ g/mL), to stimulate proliferation.
 - Simultaneously, add varying concentrations of **Maxadilan** to the wells.
 - Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- [³H]-Thymidine Labeling and Harvesting:

- Add 1 μCi of $[^3\text{H}]$ -thymidine to each well and incubate for an additional 18-24 hours.
- Harvest the cells onto glass fiber filters using a cell harvester.
- Wash the filters with distilled water to remove unincorporated $[^3\text{H}]$ -thymidine.
- Scintillation Counting:
 - Dry the filters and place them in scintillation vials with scintillation fluid.
 - Measure the amount of incorporated $[^3\text{H}]$ -thymidine using a liquid scintillation counter.
- Data Analysis:
 - Express the results as counts per minute (CPM).
 - Calculate the percentage of inhibition of proliferation compared to the control (stimulated cells without **Maxadilan**).

Mandatory Visualizations

Signaling Pathway of Maxadilan



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References

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- 2. The vasoactive peptide maxadilan from sand fly saliva inhibits TNF-alpha and induces IL-6 by mouse macrophages through interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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